molecular formula C10H20N2O4S B1400243 Tert-butyl 4-sulfamoylpiperidine-1-carboxylate CAS No. 1415929-10-0

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate

Cat. No.: B1400243
CAS No.: 1415929-10-0
M. Wt: 264.34 g/mol
InChI Key: UWKMBLJEIZMDIM-UHFFFAOYSA-N
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Description

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O4S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Scientific Research Applications

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for industrial applications, including the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of tert-butyl 4-sulfamoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and sulfamoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: Piperidine, tert-butyl chloroformate, sulfamoyl chloride, and triethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

    Procedure: Piperidine is first reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with sulfamoyl chloride to yield this compound.

Chemical Reactions Analysis

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or alcohols replace the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl 4-sulfamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The pathways involved in its mechanism of action depend on the specific biological target being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate:

    Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: The presence of a methanesulfonyl group in this compound alters its chemical properties and reactivity compared to this compound.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 4-sulfamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKMBLJEIZMDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415929-10-0
Record name tert-butyl 4-sulfamoylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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